Ethyl 7-iodoheptanoate
CAS No.: 51100-70-0
Cat. No.: VC2222937
Molecular Formula: C9H17IO2
Molecular Weight: 284.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51100-70-0 |
|---|---|
| Molecular Formula | C9H17IO2 |
| Molecular Weight | 284.13 g/mol |
| IUPAC Name | ethyl 7-iodoheptanoate |
| Standard InChI | InChI=1S/C9H17IO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-8H2,1H3 |
| Standard InChI Key | VMIBXGDYRRTQMO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCCCI |
| Canonical SMILES | CCOC(=O)CCCCCCI |
Introduction
Chemical Structure and Basic Properties
Ethyl 7-iodoheptanoate consists of a seven-carbon chain (heptanoate) with an iodine atom at the terminal (7th) position and an ethyl ester group at the carboxylic end. The compound belongs to the broader chemical family of halogenated alkyl esters, which are important intermediates in organic synthesis.
Molecular Information
The molecular structure of ethyl 7-iodoheptanoate can be compared with the similar compound ethyl 4-iodobutyrate, which has a four-carbon chain instead of seven. While ethyl 4-iodobutyrate has the molecular formula C₆H₁₁IO₂, ethyl 7-iodoheptanoate possesses the formula C₉H₁₇IO₂, reflecting the additional three carbon atoms in its structure . The theoretical molecular weight of ethyl 7-iodoheptanoate would be approximately 300.14 g/mol, compared to the 242.06 g/mol of ethyl 4-iodobutyrate as documented in chemical databases .
Physical Characteristics
Drawing inferences from similar iodinated esters, ethyl 7-iodoheptanoate is expected to be a colorless to pale yellow liquid at room temperature. The physical properties of ethyl 7-iodoheptanoate can be estimated by comparing with ethyl 4-iodobutyrate, with appropriate adjustments for the longer carbon chain. The extended carbon chain in ethyl 7-iodoheptanoate would likely result in a higher boiling point and decreased solubility in water compared to its shorter chain counterpart.
| Property | Ethyl 7-Iodoheptanoate (Estimated) | Ethyl 4-Iodobutyrate (Reference) |
|---|---|---|
| Physical State | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Density | ~1.4-1.5 g/cm³ | 1.614 g/cm³ |
| Boiling Point | >240°C at 760 mmHg | 219.6°C at 760 mmHg |
| Flash Point | ~100°C | 86.6°C |
| Refractive Index | ~1.51-1.53 | 1.506 |
The estimations for ethyl 7-iodoheptanoate are based on established chemical principles regarding homologous series, where each additional methylene (-CH₂-) group typically increases the boiling point by approximately 20-30°C and decreases water solubility .
Synthesis Methods and Chemical Reactivity
The synthesis of ethyl 7-iodoheptanoate can be approached through several methodologies, drawing parallels from the preparation of similar halogenated esters.
Chemical Reactivity
As an alkyl iodide with an ester functional group, ethyl 7-iodoheptanoate exhibits distinctive reactivity patterns that make it valuable in organic synthesis:
-
The iodide group serves as an excellent leaving group in nucleophilic substitution reactions
-
The ester functionality can undergo hydrolysis, transesterification, or reduction
-
The compound can participate in coupling reactions, particularly as an electrophile in carbon-carbon bond formation
These reactivity patterns make ethyl 7-iodoheptanoate a versatile building block for more complex molecular structures, particularly in medicinal chemistry and materials science.
Applications in Chemical Research and Synthesis
Ethyl 7-iodoheptanoate functions as a specialized intermediate in various synthetic applications, with particularly valuable roles in several domains of chemical research.
Medicinal Chemistry Applications
In medicinal chemistry, compounds like ethyl 7-iodoheptanoate serve as important building blocks for the synthesis of biologically active molecules. Similar to ethyl 2-amino-4-(4-iodo-1h-pyrazol-1-yl)butanoate, which functions as a building block for potential pharmaceutical agents, ethyl 7-iodoheptanoate can be utilized in the synthesis of compounds with potential therapeutic properties.
Spectroscopic Characterization
The spectroscopic profile of ethyl 7-iodoheptanoate provides critical information for its identification and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected ¹H NMR spectral features for ethyl 7-iodoheptanoate would include:
-
Triplet at approximately δ 4.10-4.15 ppm (2H, CH₂ of ethyl group)
-
Triplet at approximately δ 3.15-3.20 ppm (2H, CH₂-I)
-
Multiplet at approximately δ 2.25-2.35 ppm (2H, CH₂CO)
-
Multiplet at approximately δ 1.20-1.85 ppm (8H, remaining CH₂ groups)
-
Triplet at approximately δ 1.20-1.25 ppm (3H, CH₃ of ethyl group)
The ¹³C NMR spectrum would feature signals corresponding to the carbonyl carbon (approximately δ 173-174 ppm), the ethyl group carbons, and the seven carbons of the heptanoate chain, with the carbon attached to iodine showing a characteristic upfield shift compared to other methylene carbons.
Infrared (IR) Spectroscopy
Key IR absorption bands for ethyl 7-iodoheptanoate would include:
-
Strong C=O stretching vibration at approximately 1730-1740 cm⁻¹
-
C-O stretching vibrations at approximately 1200-1250 cm⁻¹ and 1050-1100 cm⁻¹
-
C-H stretching vibrations at approximately 2850-2950 cm⁻¹
-
C-I stretching at approximately 500-600 cm⁻¹
Mass Spectrometry
In mass spectrometry, ethyl 7-iodoheptanoate would typically show:
-
Molecular ion peak at m/z 300 (M⁺)
-
Fragment peaks corresponding to loss of ethoxy (M⁺-45)
-
Fragment peaks corresponding to loss of iodine (M⁺-127)
-
Characteristic fragmentation pattern of the heptanoate chain
Comparative Analysis with Related Compounds
A comparative analysis of ethyl 7-iodoheptanoate with structurally related compounds provides valuable insights into its chemical behavior and potential applications.
Comparison with Other Halogenated Esters
| Compound | Molecular Formula | Molecular Weight | Key Characteristics |
|---|---|---|---|
| Ethyl 7-Iodoheptanoate | C₉H₁₇IO₂ | ~300.14 g/mol | Long carbon chain, terminal iodine |
| Ethyl 4-Iodobutyrate | C₆H₁₁IO₂ | 242.06 g/mol | Medium carbon chain, higher water solubility |
| Ethyl butanoate;iodozinc(1+) | C₆H₁₁IO₂Zn | 307.4 g/mol | Organometallic complex, different reactivity |
| 7-Bromo-2,2-dimethylheptanoic acid ethyl ester | C₁₁H₂₁BrO₂ | ~265.19 g/mol | Branched structure, different halogen |
This comparison highlights how structural variations affect physical properties and reactivity. The placement of the halogen, the length of the carbon chain, and the presence of additional substituents significantly influence the compound's behavior in chemical reactions and its potential applications .
Structure-Activity Relationships
The structure of ethyl 7-iodoheptanoate confers specific reactivity patterns that distinguish it from related compounds:
-
Compared to ethyl 4-iodobutyrate, the longer carbon chain in ethyl 7-iodoheptanoate provides increased lipophilicity, potentially enhancing its utility in certain biological applications
-
The terminal iodine position offers accessibility for nucleophilic substitution reactions, unlike compounds with internal halogen substitution
-
The absence of additional substituents (compared to 7-bromo-2,2-dimethylheptanoic acid ethyl ester) results in less steric hindrance around reactive sites
These structural features make ethyl 7-iodoheptanoate particularly suitable for applications requiring controlled lipophilicity and reactivity at the terminal position.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume